molecular formula C6H8BrN3 B7966748 2-Bromo-N,N-dimethylpyrimidin-4-amine

2-Bromo-N,N-dimethylpyrimidin-4-amine

Cat. No.: B7966748
M. Wt: 202.05 g/mol
InChI Key: DQECKGYCBAFGPM-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylpyrimidin-4-amine is an organic compound with the chemical formula C6H8BrN3. It is a white to pale yellow powder, soluble in most organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine typically involves the bromination of N,N-dimethylpyrimidin-4-amine. One common method is to react N,N-dimethylpyrimidin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-dimethylpyrimidin-4-amine is unique due to its pyrimidine ring, which provides different electronic properties compared to pyridine derivatives. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

2-bromo-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECKGYCBAFGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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